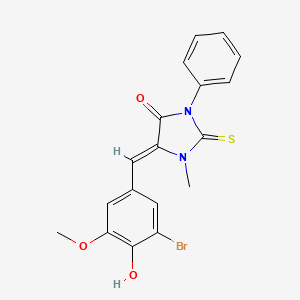![molecular formula C19H27N5 B4617685 1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)
1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole
説明
Synthesis Analysis
Synthesis methods for tetrazole derivatives, including similar compounds, involve multi-step processes starting from various precursors. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides insights into tetrazole formation through X-ray crystallography, revealing specific cell parameters and structural refinements. Such methodologies could be applicable to the synthesis of the compound , highlighting the intricate steps and conditions necessary for its formation (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular docking and bioassay studies, such as those conducted on similar tetrazole compounds, offer insights into the molecular structure's interaction within enzyme active sites. These studies, alongside crystallography data, shed light on the compound's molecular conformation, electronic polarization, and intramolecular interactions, crucial for understanding its reactivity and potential applications (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical behavior of tetrazole derivatives under various conditions reveals their reactivity and potential transformations. For example, the reaction of tetrazole ligands with different reagents to form complexes illustrates the versatility of tetrazoles in forming new compounds with varied properties. The cyclization reactions, substitution patterns, and formation of hydrogen-bonded structures are critical aspects of their chemical reactivity (Mrowiec et al., 2017).
Physical Properties Analysis
The physical properties of tetrazoles, such as density, melting points, and crystal structures, are pivotal for their practical applications. X-ray diffraction methods and thermal analyses provide essential data on the crystal packing, hydrogen bonding, and thermal stability, offering insights into the compound's physical behavior under different environmental conditions (Pan et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties of tetrazoles, including acidity, basicity, and nucleophilicity, is fundamental for their application in various fields. Studies on acid dissociation constants and reactions with nucleophiles elucidate the compound's chemical behavior, contributing to its characterization and potential utility in synthesis and medicinal chemistry (Nural et al., 2018).
科学的研究の応用
Photoinduced Electron Transfer Reactions
Tetrazoles, including dimethylphenyl derivatives, have been studied for their electron transfer reactions under photoinduction, which is crucial in understanding chemical reactivity and potential applications in photochemical synthesis. For instance, the study by Miyagawa et al. (1997) on 3,3-Dimethyl-3H-pyrazoles photolyzed in the presence of sensitizers demonstrates the formation of solvent adducts through cyclopropene derivatives, which is essential for photochemical applications (Miyagawa, Karatsu, & Kitamura, 1997).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown promise in luminescence sensing of benzaldehyde derivatives, as explored by Shi et al. (2015). These frameworks exhibit characteristic sharp emission bands, highlighting the potential for developing fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Antimicrobial Activity
The synthesis and antimicrobial activity of tetrazole compounds have been a subject of research, pointing towards their potential applications in developing new antimicrobial agents. For example, a study on the synthesis and antimicrobial activity of novel tetrazoles clubbed with pyrimidine by Bhoge, Magare, & Mohite (2021) demonstrates the effectiveness of these compounds against various bacteria, suggesting their use in medical and pharmaceutical applications (Bhoge, Magare, & Mohite, 2021).
Catalytic Applications
1H-Tetrazole has been utilized as a catalyst in the synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose, highlighting its role in facilitating biochemical reactions. The study by Wittmann & Wong (1997) describes an efficient synthesis method for nucleoside diphosphate sugars, emphasizing the catalytic potential of tetrazoles in synthetic chemistry (Wittmann & Wong, 1997).
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-5-(1-pyrrolidin-1-ylcyclohexyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-15-9-8-10-16(2)17(15)24-18(20-21-22-24)19(11-4-3-5-12-19)23-13-6-7-14-23/h8-10H,3-7,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMOABIPIGOFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
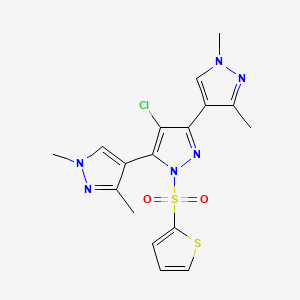
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
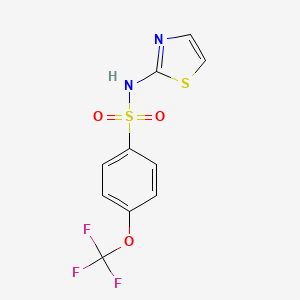
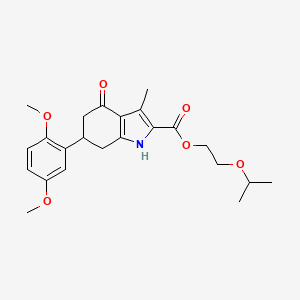
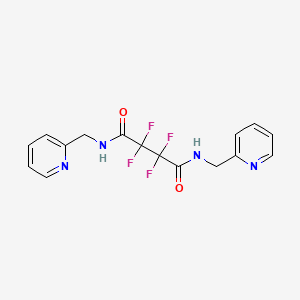
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
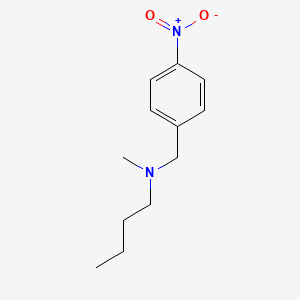
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

